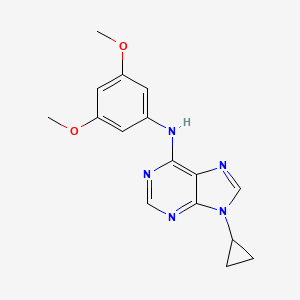

9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-cyclopropyl-N-(3,5-dimethoxyphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-22-12-5-10(6-13(7-12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYSMUYIQMTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Purine Assembly

The purine ring system is constructed via cyclization reactions. A common approach involves condensing a pyrimidine intermediate (e.g., 4,5-diaminopyrimidine) with a one-carbon donor such as formic acid or triethyl orthoformate under acidic conditions. For example, heating 4,5-diaminopyrimidine with formic acid at 150°C for 6 hours yields the purine core. Subsequent halogenation at the 6-position (e.g., using POCl₃) introduces a chlorine atom, facilitating later nucleophilic substitution.

Modification of Adenine Derivatives

An alternative route starts with adenine, which is functionalized at the 6-position. Treatment of adenine with POCl₃ in the presence of N,N-dimethylaniline generates 6-chloropurine, a versatile intermediate. This method offers scalability but requires careful purification to avoid over-chlorination byproducts.

Cyclopropylation at the 9-Position

Introducing the cyclopropyl group necessitates selective alkylation at the 9-position of the purine ring. This step is critical, as competing reactions at the 7-position can occur.

Mitsunobu Reaction

The Mitsunobu reaction enables the coupling of cyclopropanol derivatives to the purine nitrogen. For instance, reacting 6-chloropurine with cyclopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C provides 9-cyclopropyl-6-chloropurine in 68% yield. This method avoids harsh conditions that might degrade the cyclopropane ring.

Transition-Metal Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative. A Suzuki-Miyaura coupling between 9-bromopurine and cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C achieves 9-cyclopropylpurine derivatives with >90% regioselectivity. However, this approach requires pre-functionalization of the purine with a leaving group.

Optimization and Challenges

Protecting Group Strategies

Methoxy groups on the phenyl ring are susceptible to demethylation under strongly acidic or basic conditions. Employing acetyl-protected intermediates during cyclopropylation steps mitigates this issue. For example, introducing methoxy groups post-amination via O-demethylation and re-methylation has been reported.

Purification Techniques

Crude products often contain unreacted aniline or dehalogenated byproducts. Gradient elution (e.g., hexane/ethyl acetate 10:1 to 1:1) effectively isolates the target compound. Recrystallization from ethanol/water (3:1) further enhances purity to >98%.

Analytical Characterization

Key data for 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| SNAr | 75–85 | 95 | Low | High |

| Buchwald-Hartwig | 90–92 | 98 | High | Moderate |

The SNAr route is favored for industrial-scale synthesis due to lower catalyst costs, whereas the Buchwald-Hartwig method excels in academic settings prioritizing yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

Reduction: Reduction reactions can target the purine core, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: Quinone derivatives with potential biological activity.

Reduction Products: Dihydropurine derivatives with altered electronic properties.

Substitution Products: Functionalized purine derivatives with diverse chemical and biological properties.

Scientific Research Applications

9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with nucleic acids and proteins, making it a candidate for biochemical assays.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The presence of the cyclopropyl and 3,5-dimethoxyphenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at N9 and C6 Positions

Key Observations:

- N9 Substituents : Cyclopropyl (target) vs. ethyl, isopropyl, or methyl (analogs). Cyclopropyl’s small size and rigidity may reduce metabolic degradation compared to bulkier groups like isopropyl .

- C6 Substituents: The 3,5-dimethoxyphenyl group (target) offers electron-donating methoxy groups, contrasting with electron-withdrawing chlorophenyl (e.g., in ) or non-polar benzyl groups (e.g., in ).

Crystallographic and Computational Insights

- Structural Data : While crystallographic data for the target compound are unavailable, analogs like 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine reveal intermolecular interactions (e.g., hydrogen bonding) critical for packing .

- Mercury CSD Analysis : Tools like Mercury CSD enable comparison of packing motifs between the target and analogs (e.g., isopropyl vs. cyclopropyl steric effects) .

Biological Activity

9-Cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are essential components in biochemistry, particularly as constituents of nucleotides in DNA and RNA. This compound features a cyclopropyl group and a 3,5-dimethoxyphenyl group, which contribute to its unique biological activities and potential therapeutic applications.

Chemical Structure

The chemical structure of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine can be represented as follows:

Synthesis Methods

The synthesis involves multi-step organic reactions:

- Formation of the Purine Core: Starting from commercially available purine derivatives through cyclization reactions.

- Introduction of the Cyclopropyl Group: Achieved via cyclopropanation reactions using reagents like diazomethane.

- Attachment of the 3,5-Dimethoxyphenyl Group: Accomplished through nucleophilic aromatic substitution reactions using 3,5-dimethoxyphenylboronic acid and palladium catalysts.

The biological activity of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate signal transduction pathways by binding to active sites. The presence of the cyclopropyl and 3,5-dimethoxyphenyl groups enhances its binding affinity and specificity.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity:

- A study highlighted that compounds similar to 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine showed significant inhibition against neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease (AD). The research demonstrated that these inhibitors could effectively reduce tau and amyloid β pathology in mouse models .

- Therapeutic Potential in Cancer:

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 9-Cyclopropyl-9H-purin-6-amine | Lacks the 3,5-dimethoxyphenyl group | Different chemical properties |

| N-(3,5-Dimethoxyphenyl)-9H-purin-6-amine | Lacks the cyclopropyl group | Altered binding affinity |

| Adenine | Naturally occurring purine base | Fundamental role in DNA/RNA synthesis |

The unique combination of cyclopropyl and dimethoxy groups in 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine provides distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine, and how can purity be maximized?

Methodological Answer: A two-step approach is commonly employed:

- Step 1 : Alkylation of 2,6-dichloro-9H-purine with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C) to introduce the cyclopropyl group at N8.

- Step 2 : Nucleophilic aromatic substitution at C6 using 3,5-dimethoxyaniline in a polar aprotic solvent (e.g., DMF or DMSO) with microwave-assisted heating (110–140°C, 30–60 min) to enhance reaction efficiency .

- Purification : Column chromatography (gradient elution with ethyl acetate/hexanes) or recrystallization from ethanol/water to achieve >95% purity.

Q. How can structural tautomerism or conformational flexibility impact the compound’s reactivity or biological activity?

Methodological Answer: Tautomerism in the purine core (e.g., imidazole ring proton shifts) can alter hydrogen-bonding interactions with biological targets. Use NMR (¹H and ¹³C) in DMSO-d₆ or CDCl₃ to identify dominant tautomers. X-ray crystallography provides definitive spatial arrangements, which correlate with enzyme inhibition profiles .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- LC-MS : Confirm molecular weight and monitor reaction progress (e.g., m/z ~342.1 for [M+H]⁺).

- NMR : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 0.6–1.2 ppm for cyclopropyl CH₂) and ¹³C NMR (δ 160–165 ppm for purine carbons) .

- HPLC : Purity assessment using C18 columns (UV detection at 254 nm).

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. alkyl chains at N9) influence kinase inhibition selectivity?

Methodological Answer: The cyclopropyl group enhances steric hindrance, potentially improving selectivity for kinases with smaller hydrophobic pockets (e.g., CDK2 vs. CDK4). Compare IC₅₀ values in enzyme assays and use molecular docking (AutoDock Vina) to map binding interactions. Replace cyclopropyl with isopropyl or phenyl analogs to assess steric/electronic effects .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer: Discrepancies arise from solvent polarity and pH. Use Hansen solubility parameters (δD, δP, δH) to predict solubility. For example, DMSO enhances solubility (δ ~12.0) compared to water (δ ~23.4). Adjust pH (e.g., HCl/NaOH) to protonate/deprotonate the amine group, improving aqueous solubility for in vitro assays .

Q. How can metabolic stability be evaluated in hepatic microsome assays, and what structural optimizations mitigate rapid clearance?

Methodological Answer:

- Microsome Incubation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (t₁/₂ calculation).

- Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the 3,5-dimethoxyphenyl ring or replace labile methoxy groups with methylsulfonyl to reduce CYP450-mediated oxidation .

Q. What computational methods predict off-target interactions or polypharmacology risks?

Methodological Answer: Use Schrödinger’s SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets (e.g., adenosine receptors, phosphodiesterases). Validate with radioligand binding assays for high-priority candidates. Molecular dynamics simulations (AMBER) assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.